
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in lab experiments is its high yield and purity. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, one limitation of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its interactions with various signaling pathways in cells. Furthermore, the development of new synthetic methods for N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved biological activity and lower cost.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to obtain N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in high yield and purity.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(18-17(22)15-10-7-11-20(15)3)13(2)21(19-12)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXHDHVWXEOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
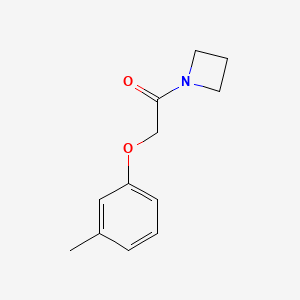

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

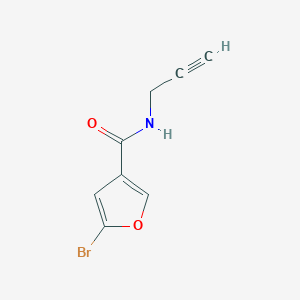

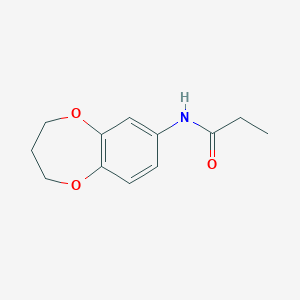
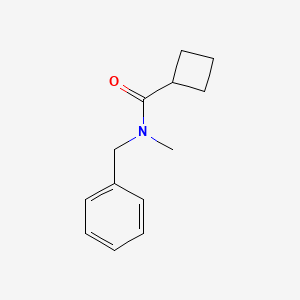
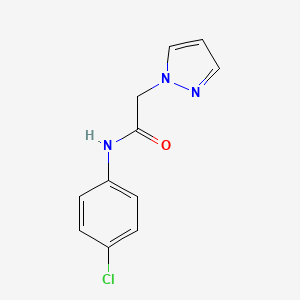

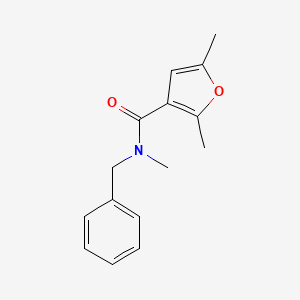
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)